3-Chloro-1-benzothiophen-6-aminehydrochloride
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Overview
Description
3-Chloro-1-benzothiophen-6-aminehydrochloride is a chemical compound with the molecular formula C8H6ClNS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-benzothiophen-6-aminehydrochloride typically involves the chlorination of benzothiophene followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-benzothiophen-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, ammonia.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Hydroxylated, alkoxylated, or aminated benzothiophene derivatives.
Scientific Research Applications
3-Chloro-1-benzothiophen-6-aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-benzothiophen-6-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-benzothiophen-6-aminehydrochloride
- 3-Iodo-1-benzothiophen-6-aminehydrochloride
- 3-Fluoro-1-benzothiophen-6-aminehydrochloride
Uniqueness
3-Chloro-1-benzothiophen-6-aminehydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C8H7Cl2NS |
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Molecular Weight |
220.12 g/mol |
IUPAC Name |
3-chloro-1-benzothiophen-6-amine;hydrochloride |
InChI |
InChI=1S/C8H6ClNS.ClH/c9-7-4-11-8-3-5(10)1-2-6(7)8;/h1-4H,10H2;1H |
InChI Key |
MGQQIYBBAXAFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC=C2Cl.Cl |
Origin of Product |
United States |
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